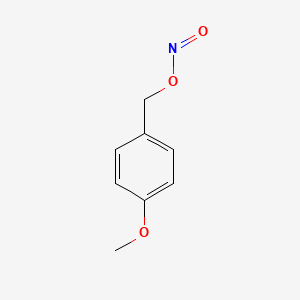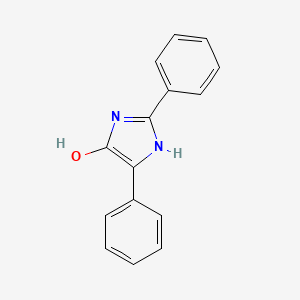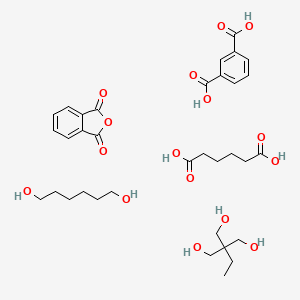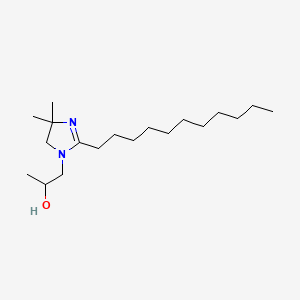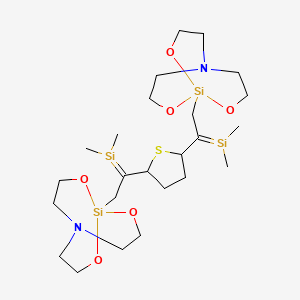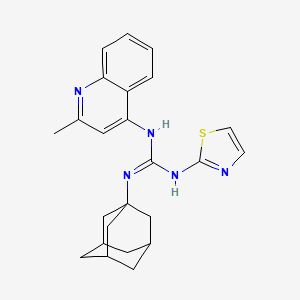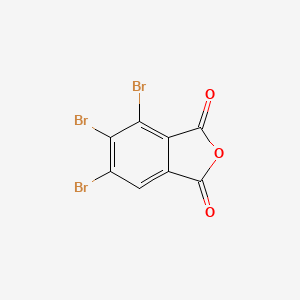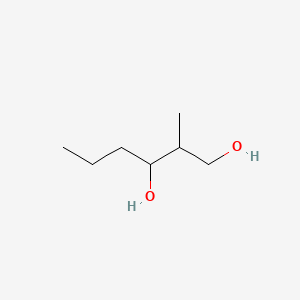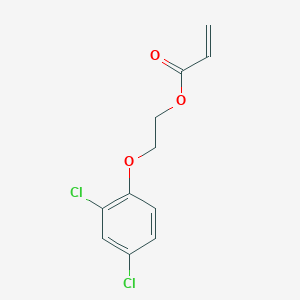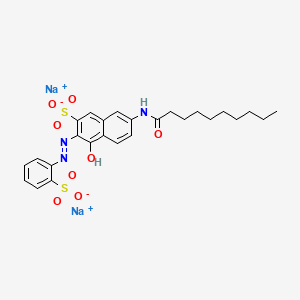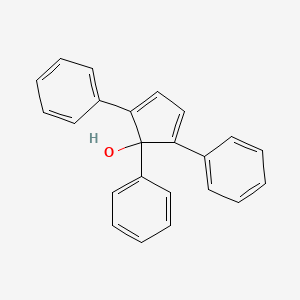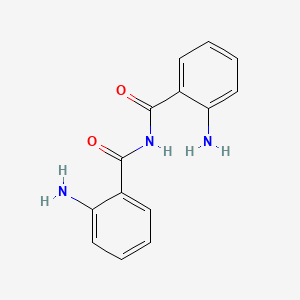
2-Amino-N-(2-aminobenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-aminobenzoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two amino groups and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminobenzoyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Another method involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . This one-pot synthesis is highly effective for the preparation of amides from protected amines.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-aminobenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and reduced amine derivatives.
Applications De Recherche Scientifique
2-Amino-N-(2-aminobenzoyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-aminobenzoyl)benzamide involves its interaction with molecular targets and pathways in biological systems. For instance, it acts as a zinc-binding group in the histone deacetylase (HDAC) structure, which is crucial for its anticancer activity . The compound’s ability to inhibit HDAC leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities.
N-(2-Aminobenzoyl)aniline:
2-Amino-N-(2-aminoethyl)benzamide: A related compound with applications in chemical synthesis and biological research.
Uniqueness
2-Amino-N-(2-aminobenzoyl)benzamide is unique due to its dual amino groups and benzamide moiety, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
69084-38-4 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-amino-N-(2-aminobenzoyl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-11-7-3-1-5-9(11)13(18)17-14(19)10-6-2-4-8-12(10)16/h1-8H,15-16H2,(H,17,18,19) |
Clé InChI |
HITHPLUWLCLFHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



